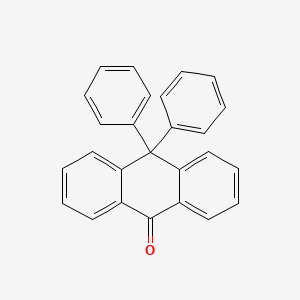

10,10-Diphenylanthrone

説明

10,10-Diphenylanthrone is a chemical compound that has been used in the creation of organosoluble fluorinated polyimides . These polyimides have been noted for their high optical transparency, low dielectric constant, and light color .

Synthesis Analysis

The synthesis of this compound involves a three-step process from anthrone . It is reacted with six conventional aromatic dianhydrides in N,N-dimethylacetamide (DMAc) to form the corresponding cardo fluorinated polyimides (PIs) via the poly (amic acid) (PAA) precursors .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry . Mass spectrometry allows for the measurement of accurate molecular weights of the intact molecular ions, enabling the assignment of a molecular formula with high confidence .Chemical Reactions Analysis

This compound has been used in the creation of polyimides . These polyimides are formed by reacting this compound with six conventional aromatic dianhydrides in DMAc .Physical and Chemical Properties Analysis

This compound has been used in the creation of polyimides that have been noted for their excellent thermal stability, low moisture absorptions, low dielectric constants, and good optical transparency .科学的研究の応用

1. Cardiovascular Research

Sodium Tanshinone IIA Sulfonate Derived from Danshen (Salvia miltiorrhiza)

Sodium tanshinone IIA sulfonate, a derivative of tanshinone IIA, isolated from Salvia miltiorrhiza (Danshen), is used in clinics in China for treating cardiovascular diseases. Research shows that it suppresses angiotensin II-induced enlargement of cells and incorporation of phenylalanine, proceeding from the induction of immediate early gene (c-jun) expression in myocytes, which may be beneficial in protecting the myocardium against hypertrophy (Takahashi et al., 2002).

2. Green Chemistry

Selective Copper Catalysed Aromatic N-Arylation in Water

The use of 4,7-Dipyrrolidinyl-1,10-phenanthroline (DPPhen), a derivative of 10,10-Diphenylanthrone, shows efficiency in copper-catalyzed selective aromatic N-arylation in water. This process, which involves the N-arylation of indoles, imidazoles, and purines, exhibits moderate to excellent yields and complete selectivity over aliphatic amines, making it environmentally friendly (Engel-Andreasen et al., 2013).

特性

IUPAC Name |

10,10-diphenylanthracen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O/c27-25-21-15-7-9-17-23(21)26(19-11-3-1-4-12-19,20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTDSUGSDVZUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{1-[3-(trifluoromethyl)-2-quinoxalinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B3125129.png)

![2-[3-(tert-butyl)-1H-pyrazol-1-yl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B3125130.png)

![N-(benzoyloxy)-N-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B3125137.png)

![ethyl N-({5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl}carbonyl)carbamate](/img/structure/B3125155.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B3125179.png)

![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B3125228.png)

![1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B3125234.png)